molecular formula C3H4ClN3O2S B2443120 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride CAS No. 1496511-49-9

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B2443120
CAS No.: 1496511-49-9
M. Wt: 181.59
InChI Key: UMBLUOCAGHLXNI-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S and a molecular weight of 181.6 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used in the reaction .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to its biological effects .

Properties

IUPAC Name

2-methyltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLUOCAGHLXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496511-49-9
Record name 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride
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